2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

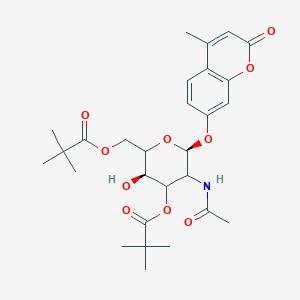

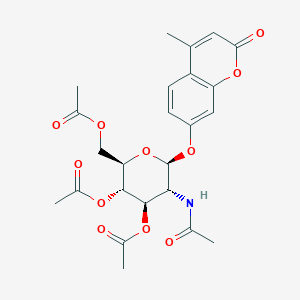

“2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is the labelled analogue of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine12. It is a β-anomer intermediate of Gemcitabine12, which is an antitumor compound12.

Synthesis Analysis

The synthesis of “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is not explicitly mentioned in the search results. However, it is known to be an intermediate of Gemcitabine12, which suggests that its synthesis could involve similar steps as Gemcitabine.Molecular Structure Analysis

The molecular formula of “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” is C22 [13C]H19F2N [15N]2O612. Its IUPAC name is (2R,3R,5R)-5- (4-amino-2-oxopyrimidin-1 (2H)-yl-2-13C-1,3-15N2)-2- ( (benzoyloxy)methyl)-4,4-difluorotetrahydrofuran-3-yl benzoate12.

Chemical Reactions Analysis

The specific chemical reactions involving “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” are not detailed in the search results. However, as an intermediate of Gemcitabine12, it may participate in similar reactions as Gemcitabine.Physical And Chemical Properties Analysis

The compound is a tan solid12. It is soluble in DMSO and Ethyl Acetate (Hot)12. It should be stored at 2-8°C12.Scientific Research Applications

Synthesis and Potential Antineoplastic Applications

A study by Yoshimura et al. (1997) described the synthesis of novel 2'-deoxycytidine antimetabolites, including various 2'-modified 2'-deoxy-4'-thiocytidines, which are considered potential antineoplastic agents. The research included the synthesis of 2'-deoxy-2',2'-difluoro derivatives as part of the process, highlighting the significance of these compounds in cancer research (Yoshimura et al., 1997).

Application in Gemcitabine Synthesis

Brown et al. (2015) reported on the linear synthesis of gemcitabine (2'-deoxy-2',2'-difluorocytidine), a drug used against several cancers. This synthesis involves a high-yielding conversion of 3,5-di-O-benzoyl-2-deoxy-2,2-difluororibose into a glycosyl urea, followed by conversion to the cytosine base. This process is significant for the manufacturing of gemcitabine, showing the relevance of 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 in pharmaceutical synthesis (Brown, Weymouth-Wilson, & Linclau, 2015).

Inhibition of Ribonucleotide Reductase

Baker et al. (1991) found that derivatives of 2'-deoxy-2',2'-difluorocytidine function as potent inhibitors of the Escherichia coli ribonucleoside diphosphate reductase. This property is crucial in understanding the biochemical pathways involved in bacterial growth and has potential implications for antibacterial drug development (Baker et al., 1991).

Antitumor Properties and Derivative Synthesis

Research by Yamashita et al. (1987) involved the synthesis and evaluation of various acyl derivatives of 2'-deoxy-5-trifluoromethyluridine, closely related to 2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2. They explored these compounds for their antitumor activities, indicating the broader potential of such modified nucleosides in cancer treatment (Yamashita et al., 1987).

Safety And Hazards

The specific safety and hazards associated with “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” are not detailed in the search results. However, as with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

The future directions for “2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2” are not explicitly mentioned in the search results. However, given its role as an intermediate of Gemcitabine12, future research could potentially explore its use in the synthesis of other antitumor compounds.

Please note that this information is based on the available search results and may not be exhaustive. For a more comprehensive understanding, further research and review of scientific literature is recommended.

properties

CAS RN |

1267650-42-9 |

|---|---|

Product Name |

2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2 |

Molecular Formula |

C₂₂¹³CH₁₉F₂N¹⁵N₂O₆ |

Molecular Weight |

474.39 |

synonyms |

2’-Deoxy-2’,2’-difluoro-3’,5’-bis-O-benzoylcytidine-13C,15N2; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1140471.png)

![4,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-L-ribofuranosyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1140480.png)

![Ethyl2-azabicyclo[3,3,1]octanyl-3-formicacid](/img/structure/B1140481.png)